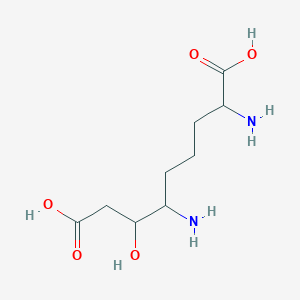
2,6-Diamino-7-hydroxy-azelaic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diamino-7-hydroxy-azelaic acid is a alpha,omega-dicarboxylic acid that is azelaic acid substituted by amino groups at positions 2 and 6. It has a role as a plant metabolite. It is a non-proteinogenic alpha-amino acid, a 3-hydroxy carboxylic acid, a gamma-amino acid, a diamino acid and an alpha,omega-dicarboxylic acid.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Hybridization with Titanium Dioxide for Antimicrobial Properties Azelaic acid, known for its anti-inflammatory and antimicrobial properties, has been used to functionalize TiO2 microspheres to serve as an antimicrobial agent in cosmetics. The hybridized azelaic acid-TiO2 composites exhibited strong antibacterial activities against both gram-positive and gram-negative bacteria (Leong & Oh, 2018).
Enhanced Pharmaceutical Bioavailability Azelaic acid has been incorporated into liposomal hydrogel (lipogel) formulations, demonstrating improved bioavailability. The new formulation showed strong antibacterial activity, and its stability aligned with the requirements for pharmaceutical preparations (Burchacka et al., 2016).
Dermatological Applications
Azelaic Acid Nanocrystals for Enhanced Dermal Bioavailability A study focused on developing an azelaic acid nanocrystal suspension to enhance its solubility and dissolution rate, aiming to improve its biopharmaceutical properties, primarily the dermal bioavailability. The research also involved creating topical azelaic acid-loaded hydrogels for deeper skin layer delivery (Tomić et al., 2019).
Transfollicular Drug Delivery Azelaic acid-loaded microemulsions have been developed to address challenges in topical application, such as irritation and low permeability. These microemulsions have shown increased flux through the skin, indicating enhanced delivery of azelaic acid into the follicular pathway (Salimi et al., 2020).
Biopolymer Synthesis
Bio-Based Monomer for Biodegradable Polymers Azelaic acid has shown promise as a bio-based monomer for the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants. Its production from oleic acid and its applications in creating bio-based oligo and polyesters were discussed, emphasizing its biodegradability and sustainability (Todea et al., 2021).
Biochemical Production and Analysis
Biotransformation for Enhanced Yield A study detailed a sustainable biotransformation process using Candida tropicalis as a whole cell biocatalyst to convert nonanoic acid and its esters to azelaic acid, improving the overall yield of azelaic acid in the production process (Kim et al., 2019).
Trace Analysis for Stability Marker Azelaic acid, being a naturally occurring dicarboxylic acid, requires derivatization for GC analysis due to its poor volatility. The study involved enhancing its volatility by derivatization procedures for trace analysis in marketed skin creams, helping in stability studies (Alzweiri et al., 2013).
Propiedades
Nombre del producto |
2,6-Diamino-7-hydroxy-azelaic acid |
|---|---|
Fórmula molecular |
C9H18N2O5 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2,6-diamino-7-hydroxynonanedioic acid |
InChI |
InChI=1S/C9H18N2O5/c10-5(7(12)4-8(13)14)2-1-3-6(11)9(15)16/h5-7,12H,1-4,10-11H2,(H,13,14)(H,15,16) |
Clave InChI |
XMYUTJGBCFJNFF-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(CC(=O)O)O)N)CC(C(=O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



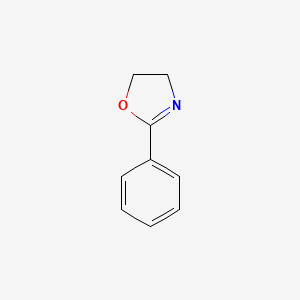
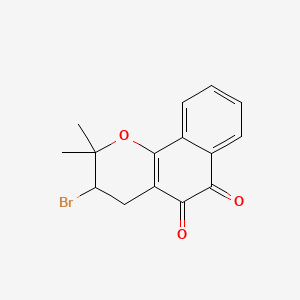
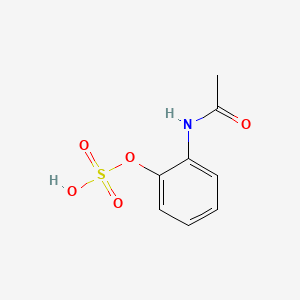
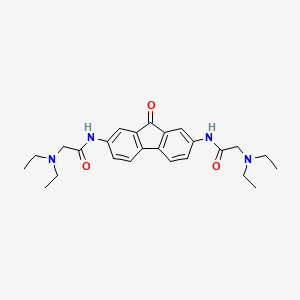
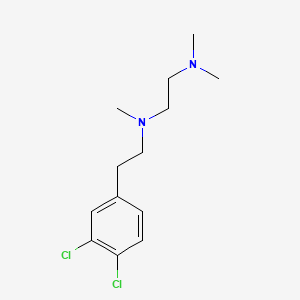
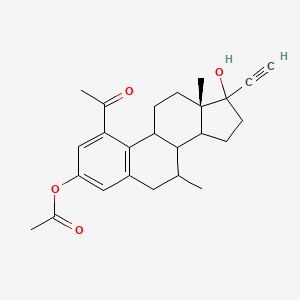
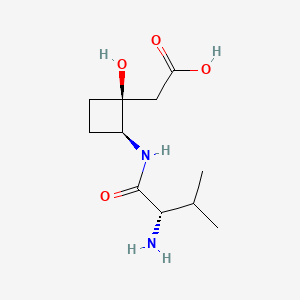
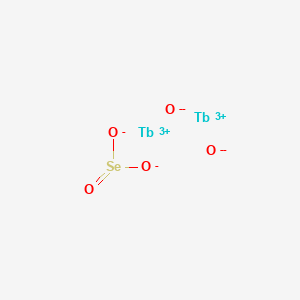
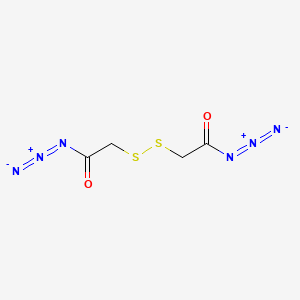
![[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2S,3S,4R,5S,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate](/img/structure/B1210699.png)
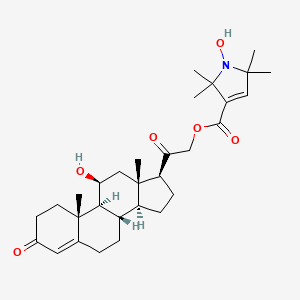
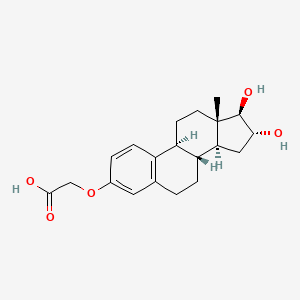
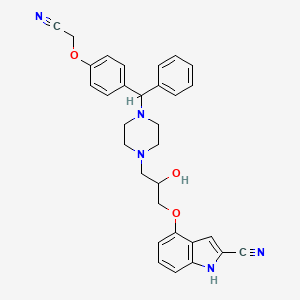
![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)